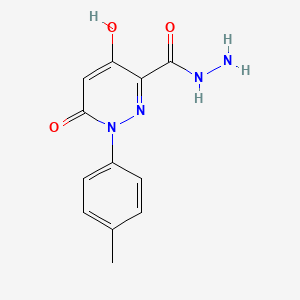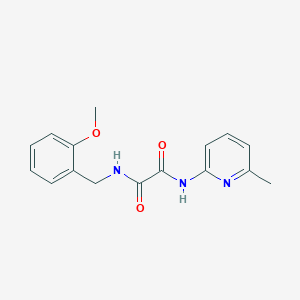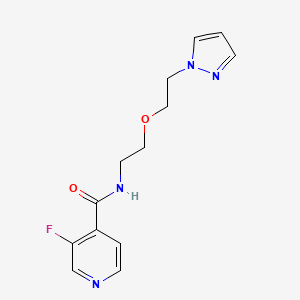
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of compounds containing a pyrazole ring has been widely studied. For instance, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been synthesized from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave the NNN pincer Pd (II) complexes .Molecular Structure Analysis
The molecular structure of compounds containing a pyrazole ring is characterized by the presence of a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The exact molecular structure of “this compound” would require further analysis.Chemical Reactions Analysis
Compounds containing a pyrazole ring have been used in various chemical reactions. For example, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The study by Köysal et al. (2005) delves into the structural characteristics of two N-substituted pyrazoline derivatives, shedding light on their geometric parameters and intermolecular interactions. These findings contribute to the understanding of pyrazoline-based compounds' molecular frameworks, which can be crucial for designing compounds with desired biological activities (Köysal et al., 2005).
Antimicrobial and Antifungal Activities
- Banoji et al. (2022) report a facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrating significant antibacterial and antifungal activities. This highlights the potential of pyrazoline derivatives in developing new antimicrobial agents (Banoji et al., 2022).
Anticancer Potential
- Alam et al. (2016) designed and synthesized novel pyrazole derivatives, evaluating their cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication and cell division. These compounds showed promising anticancer activities, suggesting the therapeutic potential of pyrazoline derivatives in cancer treatment (Alam et al., 2016).
Biological Activity and Functionalization
- The work by Černuchová et al. (2005) explores the biological activities of heterocycles synthesized from 2-ethoxymethylene-3-oxobutanenitrile, leading to substituted pyrazoles with activity against bacteria, fungi, and tumor cells. This research underscores the versatility of pyrazoline derivatives as scaffolds for developing compounds with diverse biological activities (Černuchová et al., 2005).
Chemical Sensing Applications
- Bozkurt and Gul (2018) developed a novel pyrazoline derivative that functions as a selective fluorometric "turn-off" sensor for Hg2+, showcasing the application of pyrazoline-based compounds in environmental monitoring and the detection of heavy metals (Bozkurt & Gul, 2018).
Direcciones Futuras
The future directions for research on “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the broad range of biological activities associated with compounds containing a pyrazole ring , there could be potential for the development of new drugs or therapeutic agents.
Propiedades
IUPAC Name |
3-fluoro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-12-10-15-4-2-11(12)13(19)16-5-8-20-9-7-18-6-1-3-17-18/h1-4,6,10H,5,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSKBGFHABWDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)
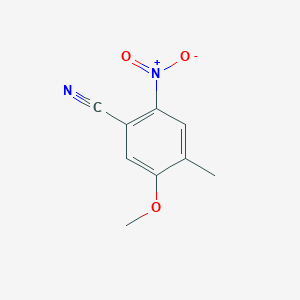
![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
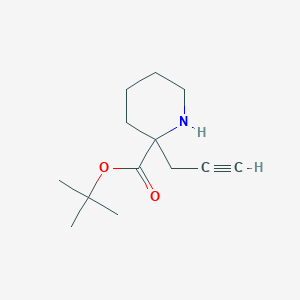
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
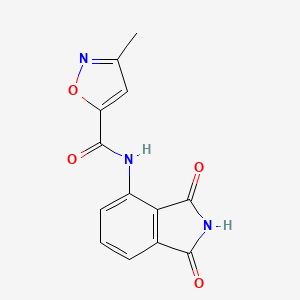
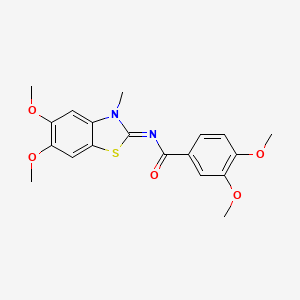
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
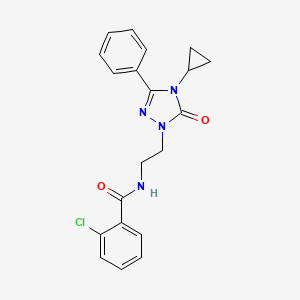
![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)
